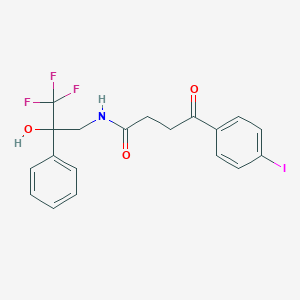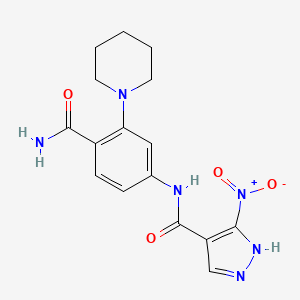
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for removing glutamate from the synaptic cleft, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA has been extensively studied in the laboratory setting as a tool compound to investigate the role of glutamate transporters in these disorders.
Mécanisme D'action
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide works by binding to the glutamate transporters and blocking their ability to remove glutamate from the synaptic cleft. This leads to increased levels of glutamate in the synapse, which can have both beneficial and detrimental effects depending on the context. For example, in some cases, increased glutamate levels can lead to enhanced synaptic plasticity and learning, while in other cases, it can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, this compound has been shown to increase the duration of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating that it enhances the duration of glutamate signaling. Additionally, this compound has been shown to increase the amplitude of EPSCs in some neurons, indicating that it enhances the strength of glutamate signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide is its potency and selectivity for glutamate transporters, which allows for precise manipulation of glutamate signaling in laboratory experiments. Additionally, this compound is relatively stable and can be stored for long periods of time, making it a convenient tool compound for researchers. However, one limitation of this compound is that it can have off-target effects on other proteins and receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research involving 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide. One area of interest is the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound could be used to investigate the role of glutamate transporters in other neurological disorders such as autism and schizophrenia. Finally, this compound could be used in combination with other compounds to develop new treatments for neurological disorders based on modulation of glutamate signaling.
Méthodes De Synthèse
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide can be synthesized via a multi-step process involving the reaction of 4-iodobenzaldehyde with 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid, followed by reaction with butanoyl chloride and subsequent reduction with sodium borohydride. The resulting compound can be purified via column chromatography to yield this compound.
Applications De Recherche Scientifique
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been used extensively in scientific research to investigate the role of glutamate transporters in neurological disorders. For example, this compound has been used to study the effects of glutamate transporter dysfunction in animal models of epilepsy and stroke. Additionally, this compound has been used to investigate the role of glutamate transporters in synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3INO3/c20-19(21,22)18(27,14-4-2-1-3-5-14)12-24-17(26)11-10-16(25)13-6-8-15(23)9-7-13/h1-9,27H,10-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQNDDKXTSXZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)CCC(=O)C2=CC=C(C=C2)I)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,5-dimethylphenyl)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7433996.png)
![1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7433999.png)
![Methyl 4-[2,2,2-trifluoro-1-[2-(4-methoxy-2-methylphenyl)acetyl]oxyethyl]benzoate](/img/structure/B7434007.png)

![4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434031.png)
![2-methyl-4-(trifluoromethyl)-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434033.png)
![ethyl 5-bromo-2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B7434037.png)
![methyl N-[[4-[(6-carbamoylpyrimidin-4-yl)amino]phenyl]methyl]-N-methylcarbamate](/img/structure/B7434056.png)
![ethyl (1R,3S,4S)-2-[4-iodo-3-(trifluoromethoxy)benzoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B7434062.png)
![6-iodo-N-[(1-methylsulfonylazetidin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7434063.png)
![N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide](/img/structure/B7434067.png)
![N-[3-[(2-amino-2-oxoethyl)-methylcarbamoyl]phenyl]-6-methyl-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B7434071.png)
![3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine](/img/structure/B7434078.png)